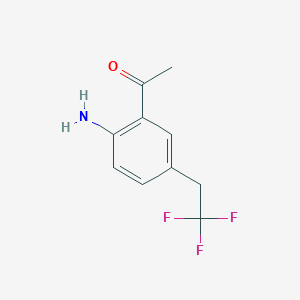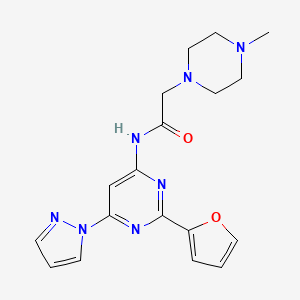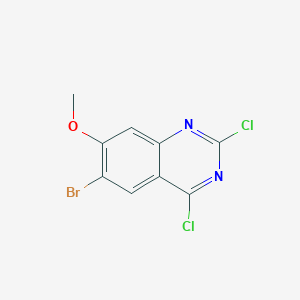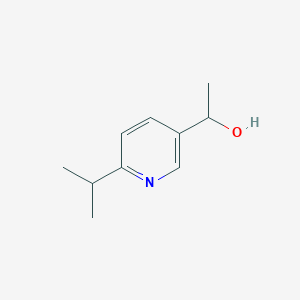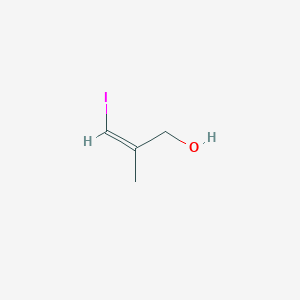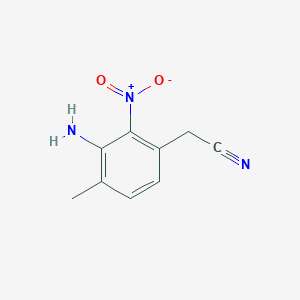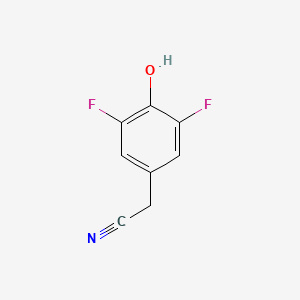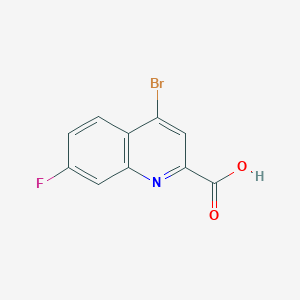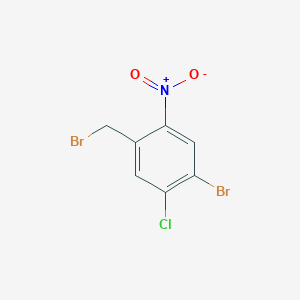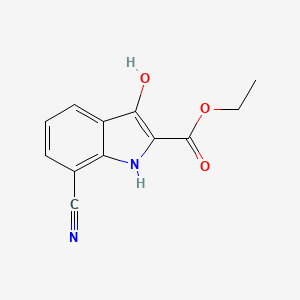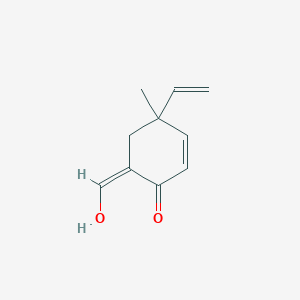
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is a chemical compound with a unique structure characterized by a hydroxymethylene group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one typically involves the reaction of a suitable precursor with a formylating agent. One common method involves the use of ethyl formate and sodium hydride in an organic solvent such as benzene, followed by refluxing the mixture to obtain the desired product . The reaction conditions are carefully controlled to ensure the formation of the Z-isomer, which is stabilized by hydrogen bonding with the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group or further to a methyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .
Biology and Medicine
Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of bioactive molecules .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance of the final product .
Mechanism of Action
The mechanism of action of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethylenecyclohexanone
- 2-Hydroxymethylene-17alpha-ethinyl-17beta-hydroxy-19-nor-4-androsten-3-one
- 2-[(Z)-Hydroxymethylene]cyclopentanone
Uniqueness
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxymethylene group and a vinyl group on a cyclohexenone ring. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(6Z)-4-ethenyl-6-(hydroxymethylidene)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-10(2)5-4-9(12)8(6-10)7-11/h3-5,7,11H,1,6H2,2H3/b8-7- |
InChI Key |
KWQRCKPIIWRWPI-FPLPWBNLSA-N |
Isomeric SMILES |
CC1(C/C(=C/O)/C(=O)C=C1)C=C |
Canonical SMILES |
CC1(CC(=CO)C(=O)C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


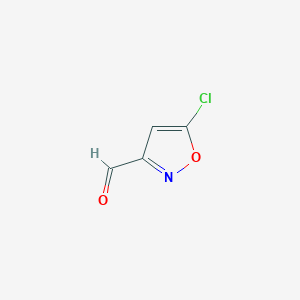
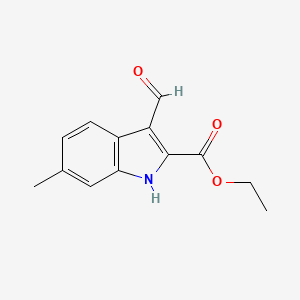
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
